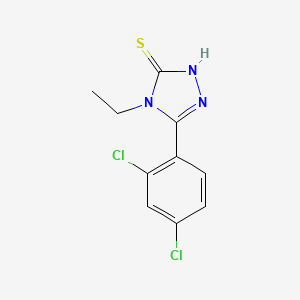

5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a 2,4-dichlorophenyl group and an ethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized to the triazole ring using sulfur and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Cyclization: Catalysts such as acids or bases can facilitate cyclization reactions.

Major Products

Oxidation: Disulfides, sulfonic acids.

Substitution: Substituted phenyl derivatives.

Cyclization: Complex heterocyclic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has demonstrated the anticancer properties of triazole derivatives. For instance, derivatives of 1,2,4-triazole have shown promising results against various cancer cell lines. A study investigated the cytotoxic effects of triazole derivatives on human melanoma and breast cancer cell lines. The results indicated that certain derivatives exhibited higher selectivity and potency against these cancer cells compared to others .

Case Study: Synthesis and Testing

In a study involving the synthesis of triazole derivatives, compounds were tested against HepG2 liver cancer cells. The most potent compound exhibited an IC50 value of 13.004 µg/mL, indicating its potential as a therapeutic agent . This highlights the relevance of 5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in developing new anticancer medications.

Agricultural Applications

Fungicidal Properties

Triazole compounds are well-known for their fungicidal activities. They inhibit sterol biosynthesis in fungi, making them effective in treating various plant diseases. The compound has been explored for its efficacy against fungal pathogens affecting crops .

Case Study: Field Trials

Field trials have shown that triazole-based fungicides significantly reduce the incidence of fungal infections in crops such as wheat and barley. This application is critical for enhancing agricultural productivity and ensuring food security .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of triazole derivatives is crucial for optimizing their biological activities. Studies have identified that modifications to the phenyl ring can significantly affect the compound's potency and selectivity against specific targets .

Table 1: Structure-Activity Relationship of Triazole Derivatives

| Compound | Substituents | IC50 (µg/mL) | Cell Line | Activity Level |

|---|---|---|---|---|

| Compound A | -CH3 (ortho) | 13.004 | HepG2 | High |

| Compound B | -Br (para) | 28.399 | HepG2 | Low |

| Compound C | -OCH3 (meta) | 15.000 | MDA-MB-231 | Moderate |

Industrial Applications

Beyond medicinal and agricultural uses, triazoles like this compound have potential industrial applications as corrosion inhibitors and gas-generating agents . Their chemical stability and reactivity make them suitable for various formulations.

Mecanismo De Acción

The mechanism of action of 5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also disrupt cellular processes by binding to DNA or proteins, leading to antimicrobial or antifungal effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

- 4-(2,4-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol

- 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group and the 2,4-dichlorophenyl moiety can enhance its interaction with molecular targets, making it a valuable compound for various applications .

Actividad Biológica

5-(2,4-Dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS Number: 29527-30-8) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological effects, and structure-activity relationships (SAR) associated with this compound, supported by recent research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉Cl₂N₃S |

| Molecular Weight | 274.17 g/mol |

| CAS Number | 29527-30-8 |

| LogP | 3.56 |

| PSA | 69.51 Ų |

Synthesis and Structure

The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. The presence of the thiol group is crucial for its biological activity. Various derivatives have been synthesized to explore their potential pharmacological effects.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of triazole derivatives. For example, a study involving molecular docking against COX enzymes (cyclooxygenases) indicated that certain alkyl derivatives of triazoles exhibited selective inhibition of COX-1 over COX-2, suggesting a potential pathway for anti-inflammatory action through the inhibition of prostaglandin biosynthesis .

Key Findings:

- Compounds derived from 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol showed significant anti-inflammatory activity with IC50 values ranging from 19.45 to 31.40 μM against COX enzymes .

Antimicrobial Activity

Triazole compounds are also known for their antimicrobial properties. A study indicated that derivatives of 5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole showed promising results against various bacterial strains. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.

Case Studies

- In Vivo Studies : In vivo experiments demonstrated that specific triazole derivatives significantly reduced inflammation in carrageenan-induced paw edema models in rats. The effectiveness was comparable to known anti-inflammatory drugs such as indomethacin .

- Molecular Docking Studies : Docking studies revealed that these compounds interact favorably with active sites of COX enzymes, which supports their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the side chains of the triazole ring can significantly affect biological activity:

Propiedades

IUPAC Name |

3-(2,4-dichlorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3S/c1-2-15-9(13-14-10(15)16)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGAJCLVURYCLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354709 | |

| Record name | 5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29527-30-8 | |

| Record name | 5-(2,4-Dichlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29527-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.